

# Technical Support Center: Improving Blinding Procedures in Psychedelic Clinical Trials

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in maintaining the blind in psychedelic clinical trials.

## Frequently Asked Questions (FAQs)

Q1: Why is blinding so difficult in clinical trials involving psychedelics?

A1: Blinding in psychedelic clinical trials is challenging due to a phenomenon known as "functional unblinding."<sup>[1][2]</sup> The profound and distinct subjective effects of psychedelic substances, such as robust alterations in sensory perception and consciousness, make it easy for participants, therapists, and raters to correctly guess their treatment allocation (psychedelic or placebo).<sup>[2][3][4]</sup> This high rate of correct treatment identification can compromise the integrity of the trial by introducing expectancy effects, where a participant's belief about the treatment influences the outcome.<sup>[5][6]</sup>

Q2: What are the consequences of failed blinding in a psychedelic trial?

A2: Failed blinding can lead to an overestimation of the treatment's therapeutic effects.<sup>[6][7]</sup> When participants know they have received the active psychedelic, their positive expectations alone can contribute to symptom improvement, a phenomenon known as the placebo effect.<sup>[3]</sup> <sup>[4]</sup> Conversely, participants who are aware they received a placebo may experience disappointment or a "nocebo effect," where their symptoms worsen.<sup>[1]</sup> These expectancy biases can confound the trial results, making it difficult to determine the true pharmacological

effect of the psychedelic compound.[5][6] In some cases, concerns about functional unblinding have led to regulatory bodies questioning the validity of trial data.[4]

Q3: What is an "active placebo," and how can it help improve blinding?

A3: An active placebo is a substance that mimics some of the noticeable physiological or psychoactive effects of the experimental drug, without having the specific therapeutic properties being investigated.[5] The goal of using an active placebo in psychedelic trials is to make it more difficult for participants to distinguish between the active treatment and the control condition, thereby reducing functional unblinding.[2][3][4] By creating a more convincing placebo experience, researchers can better control for expectancy effects.

Q4: What are some examples of active placebos used in psychedelic research?

A4: Several substances have been used as active placebos in psychedelic clinical trials, including:

- Niacin: This B vitamin can cause skin flushing and a tingling sensation, which can mimic some of the physiological effects of psychedelics.[5][8]
- Diphenhydramine: An antihistamine with sedative properties that can produce some psychoactive effects.[2][9][10]
- Methylphenidate: A stimulant that can produce some psychological effects.[11]
- Low doses of the psychedelic: Using a sub-therapeutic dose of the psychedelic itself as a control can help maintain the blind, especially in psychedelic-naïve participants.[8]

Q5: How can I quantitatively measure the success of my blinding procedures?

A5: The success of blinding can be quantitatively assessed using a "blinding index." This typically involves asking participants, and sometimes investigators, to guess the treatment allocation at the end of the trial.[12] Two common methods are:

- James Blinding Index: This index provides an overall assessment of blinding success in the trial. It ranges from 0 (complete unblinding) to 1 (perfect blinding), with 0.5 indicating random guessing.[3]

- **Bang Blinding Index:** This index is calculated for each treatment arm separately and can help identify if unblinding is more prominent in the active or placebo group. It ranges from -1 (all incorrect guesses) to +1 (all correct guesses), with 0 representing random guessing.[\[3\]](#)[\[4\]](#)

## Troubleshooting Guides

Problem 1: High rates of unblinding despite using an inactive placebo.

- **Cause:** The distinct and powerful subjective effects of the psychedelic are easily distinguishable from an inert substance.[\[3\]](#)[\[4\]](#)
- **Solution:**
  - **Consider an Active Placebo:** Switch from an inactive placebo (e.g., microcrystalline cellulose) to an active placebo that mimics some of the peripheral physiological or mild psychoactive effects of the psychedelic.[\[2\]](#)[\[5\]](#) Refer to the Experimental Protocols section for guidance on using niacin or diphenhydramine.
  - **Implement a Dose-Response Design:** Instead of a placebo group, consider a design with multiple dosage levels of the psychedelic (e.g., low, medium, high).[\[1\]](#) This can help to characterize the dose-response relationship while potentially reducing the stark contrast between the active and no-effect conditions.
  - **Measure and Report Expectancy:** Even with high unblinding, it is crucial to measure participant expectancy before and during the trial.[\[6\]](#)[\[13\]](#) This data can be used in statistical analyses to help control for the influence of expectancy on the outcomes.

Problem 2: Participants in the active placebo group are still able to correctly identify their treatment assignment.

- **Cause:** The effects of the active placebo may not be a convincing enough mimic of the full psychedelic experience.[\[5\]](#)
- **Solution:**
  - **Refine Placebo Selection:** The choice of active placebo should be carefully considered based on the specific effects of the psychedelic being studied. For example, a stimulant

might be a better active placebo for a low-dose psychedelic study where stimulant-like effects are expected.[2]

- Incomplete Disclosure of Study Design: To manage expectations, researchers can provide participants with a range of possible experiences they might have, without revealing the exact nature of the active and placebo conditions. One study informed participants they could receive a range of psilocybin doses, when in fact there were only two distinct dose levels.[8]
- Utilize Blinded Raters: Employ independent raters who are blinded to the treatment allocation to assess the primary outcomes.[7] These raters should have limited interaction with the participant to minimize the chance of unblinding through conversation.

Problem 3: Difficulty in preventing unblinding of study staff.

- Cause: Study staff who interact with participants during or shortly after dosing sessions can often infer treatment allocation based on the participant's behavior and verbal reports.[4]
- Solution:
  - Segregation of Roles: Clearly define and separate the roles of study staff. The team administering the drug and providing psychological support during the session should be separate from the team that assesses the primary outcomes.[14]
  - Standardized Procedures: Implement standardized procedures for all interactions with participants to minimize the chances of staff revealing treatment allocation, even inadvertently.[15]
  - Blinding of Outcome Assessors: Ensure that the individuals responsible for assessing the primary endpoints are kept strictly blind to the treatment allocation and have minimal contact with the dosing session staff.[5]

## Data Presentation: Unblinding in Psychedelic Clinical Trials

Table 1: Participant Guesses of Treatment Allocation in Psychedelic vs. Placebo Conditions

Psychedelic Studied	Placebo Used	Percentage of Correct Guesses (Psychedelic Group)	Percentage of Correct Guesses (Placebo Group)	Certainty of Guess (if reported)
Psilocybin	Diphenhydramine	93.6% (after 1st session)	93.6% (after 1st session)	88.5%
Psilocybin	Diphenhydramine	94.7% (after 2nd session)	94.7% (after 2nd session)	90.6%
Ayahuasca	Inert Placebo	65% (overall correct identification)	65% (overall correct identification)	Not Reported
LSD	Low-dose LSD (20 µg)	100%	100%	Not Reported

Note: Data compiled from multiple sources.[\[1\]](#)[\[16\]](#) The high percentages of correct guesses highlight the significant challenge of maintaining the blind in psychedelic research.

## Experimental Protocols

### Protocol 1: Administration of Niacin as an Active Placebo

- Objective: To mimic the physiological sensations of a psychedelic drug to improve blinding.
- Methodology:
  - Dosage: A single oral dose of 100-250 mg of niacin is typically used.[\[13\]](#)[\[17\]](#)
  - Administration: The niacin capsule should be identical in appearance, taste, and weight to the psychedelic capsule. It is administered in the same setting and with the same therapeutic support as the active drug.[\[13\]](#)
  - Participant Briefing: Participants should be informed that they may experience sensations such as skin flushing, warmth, and tingling, which are described as potential effects of the study drug (without specifying which drug).

- Timing: Niacin is administered at the same time point in the study protocol as the active psychedelic dose.[\[18\]](#)

#### Protocol 2: Administration of Diphenhydramine as an Active Placebo

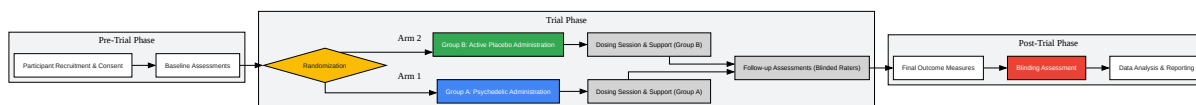
- Objective: To induce mild psychoactive and sedative effects to improve blinding.
- Methodology:
  - Dosage: A single oral dose of 50 mg of diphenhydramine is a common starting point. This can be increased to 100 mg in subsequent sessions if needed to maintain the blind.[\[10\]](#)
  - Administration: The diphenhydramine capsule should be indistinguishable from the psychedelic capsule. It is administered under the same controlled conditions and with the same level of psychological support.[\[9\]](#)
  - Participant Briefing: Participants should be informed about the potential for drowsiness and other mild psychological effects as part of the range of experiences they might have.
  - Timing: The administration of diphenhydramine should follow the same timeline as the active psychedelic drug.[\[10\]](#)

#### Protocol 3: Assessing Blinding Integrity

- Objective: To quantitatively measure the extent of unblinding in a clinical trial.
- Methodology:
  - Timing of Assessment: The assessment should be conducted at the end of the trial, after the final outcome measures have been collected, to avoid influencing participant responses.[\[12\]](#)
  - Questionnaire Design: A standardized questionnaire should be administered to all participants. The core question asks participants to guess which treatment they received. Response options should include "Active Drug," "Placebo," and "Don't Know."[\[12\]](#) A 5-point Likert scale can also be used to gauge the certainty of their guess (e.g., from "certain I received placebo" to "certain I received active drug").[\[12\]](#)

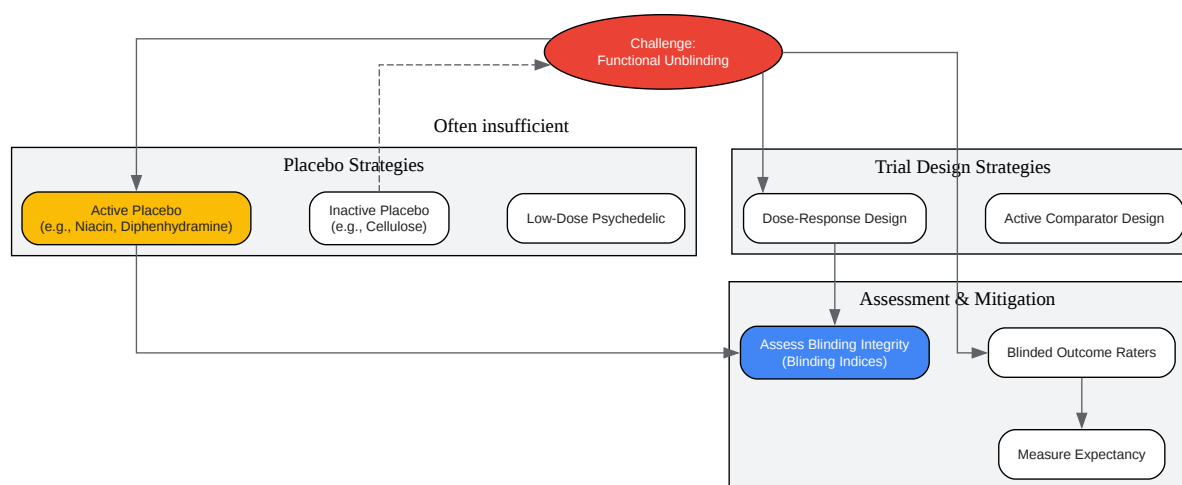
- Data Analysis:
  - Calculate the percentage of correct and incorrect guesses for each treatment arm.
  - Compute the James Blinding Index for an overall measure of blinding success.
  - Compute the Bang Blinding Index for each arm to assess for differential unblinding.
- Reporting: The methods used to assess blinding and the results of the blinding assessment, including the calculated indices, should be reported in the final study publication.<sup>[12]</sup>

## Visualizations



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Caption: Experimental workflow for a psychedelic trial with an active placebo.



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Caption: Strategies to mitigate functional unblinding in psychedelic trials.

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